5-(Trifluoromethyl)pyrimidin-2-amine
Overview
Description
5-(Trifluoromethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C5H4F3N3. It is a pyrimidine derivative, characterized by the presence of a trifluoromethyl group at the 5-position and an amino group at the 2-position of the pyrimidine ring.
Mechanism of Action
Target of Action
The primary target of 5-(Trifluoromethyl)pyrimidin-2-amine is the mitochondrial complex I . This compound acts as an inhibitor of this complex, which plays a crucial role in the electron transport chain, a key biochemical pathway in cellular respiration .
Mode of Action
This compound interacts with its target, the mitochondrial complex I, by inhibiting its function . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell .
Biochemical Pathways
The main biochemical pathway affected by this compound is the electron transport chain . By inhibiting mitochondrial complex I, this compound disrupts the normal flow of electrons through this chain, leading to a decrease in the production of ATP . This can have downstream effects on a variety of cellular processes that rely on ATP for energy.
Result of Action
The primary result of the action of this compound is the inhibition of mitochondrial complex I, leading to a decrease in ATP production . This can have a variety of effects at the molecular and cellular levels, depending on the specific cell type and the metabolic processes that are occurring. In the context of its use as a fungicide, this disruption of ATP production can lead to the death of the fungal cells .
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and methylation reactions . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. Additionally, this compound can form complexes with proteins, potentially altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . By inhibiting specific kinases, this compound can modulate gene expression and cellular metabolism. For instance, it has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis . These changes can lead to altered cell proliferation and survival rates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site . This binding can prevent the enzyme from catalyzing its substrate, thereby disrupting the biochemical pathway. Additionally, this compound can interact with DNA molecules, potentially affecting gene expression by altering transcription factor binding or chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions but may degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular pathways . At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels, potentially altering cellular energy balance and biosynthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)pyrimidin-2-amine typically involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . Another method involves the regioselective preparation of 2-amino-5-trifluoromethylpyrimidine derivatives, which can be achieved by reacting a compound of formula (I) with an amine of formula (II) under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Palladium Catalysts: For coupling reactions like Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
5-(Trifluoromethyl)pyrimidin-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of novel antitumor agents.
Agrochemicals: Pyrimidinamine derivatives, including this compound, are explored for their fungicidal activity.
Material Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)pyridin-2-amine
- 5-(Difluoromethyl)pyrimidin-2-amine
- 5-(Chloromethyl)pyrimidin-2-amine
Comparison
Compared to similar compounds, 5-(Trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s stability and reactivity . Additionally, the compound’s ability to bind effectively to molecular targets like EGFR sets it apart from other pyrimidine derivatives .
Properties
IUPAC Name |
5-(trifluoromethyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)3-1-10-4(9)11-2-3/h1-2H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVVCECMELPNNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570846 | |
Record name | 5-(Trifluoromethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69034-08-8 | |
Record name | 5-(Trifluoromethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(trifluoromethyl)pyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the compound containing 5-(Trifluoromethyl)pyrimidin-2-amine interact with the orexin-1 receptor and what are the downstream effects of this interaction?
A: The research paper focuses on compound 56, N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine, which acts as a selective antagonist of the orexin-1 receptor (OX1R). While the exact binding mechanism is not detailed in this study, antagonism of OX1R by compound 56 effectively blocks the binding of orexin peptides, specifically orexin-A. [] This blockade subsequently inhibits the downstream signaling cascade usually initiated by orexin-A binding to OX1R. [] This inhibition of the orexin system, specifically via OX1R, has been linked to a reduction in stress-induced hyperarousal and panic-like behaviors in animal models without inducing hypnotic effects. []
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